molecular formula C16H22N2O3 B4000405 3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide

3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide

Cat. No.: B4000405
M. Wt: 290.36 g/mol
InChI Key: VXCLMSHAQJYAPK-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide is an organic compound with the molecular formula C16H22N2O3 It is characterized by a cyclohexyl group attached to a propanamide backbone, with a 4-methyl-2-nitrophenyl substituent

Scientific Research Applications

3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide typically involves the following steps:

    Formation of the Propanamide Backbone: This can be achieved through the reaction of cyclohexylamine with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

    Introduction of the 4-methyl-2-nitrophenyl Group: This step involves the nitration of a methyl-substituted benzene derivative, followed by coupling with the propanamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The cyclohexyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-(4-methylphenyl)propanamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-cyclohexyl-N-(2-nitrophenyl)propanamide: The nitro group is positioned differently, affecting its electronic properties and reactivity.

    3-cyclohexyl-N-(4-methyl-3-nitrophenyl)propanamide: The nitro group is in a different position, leading to variations in its chemical and biological properties.

Uniqueness

3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can affect the compound’s interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12-7-9-14(15(11-12)18(20)21)17-16(19)10-8-13-5-3-2-4-6-13/h7,9,11,13H,2-6,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCLMSHAQJYAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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